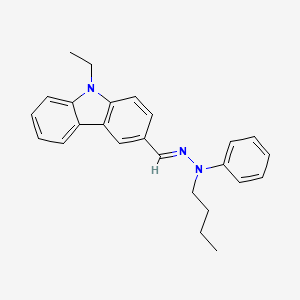
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole
Overview
Description
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, also known as 3-BPHMC, is a synthetic organic compound. It is a type of carbazole, and is used in a variety of scientific applications, including research in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biological systems. 3-BPHMC has a range of biochemical and physiological effects, and its use in research has opened up many new possibilities for further study.
Mechanism Of Action
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to bind to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding can affect the activity of these proteins, leading to a range of biochemical and physiological effects. For example, 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
Biochemical And Physiological Effects
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce inflammation in laboratory animals, as well as to reduce the growth of certain types of cancer cells. In addition, it has been shown to reduce the risk of stroke and other cardiovascular diseases in laboratory animals.
Advantages And Limitations For Lab Experiments
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a useful tool for research. In addition, it has been shown to have a range of biochemical and physiological effects, making it useful for studying the effects of various compounds on biological systems. However, it can be difficult to control the dose of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole in laboratory experiments, as it is not available in a pure form.
Future Directions
There are a number of potential future directions for research using 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. These include further study of its effects on enzymes, hormones, and other proteins, as well as its effects on the immune system and the development of cancer cells. In addition, further research could be conducted into the effects of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole on the cardiovascular system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various types of infections.
Scientific Research Applications
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is used in a variety of scientific research applications, such as the study of enzymes, hormones, and other biological processes. It has also been used to study the effects of various compounds on the human body, as well as the effects of drugs and other chemicals on laboratory animals. In addition, it has been used to study the effects of radiation on cell cultures, as well as to study the effects of certain drugs on the immune system.
properties
IUPAC Name |
N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJYNCPGAXBZMF-LGUFXXKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



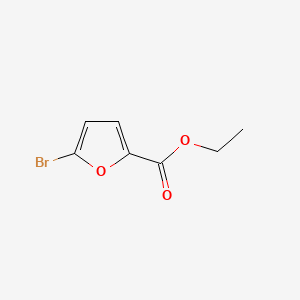
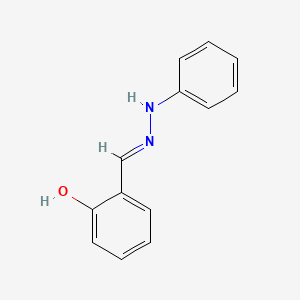
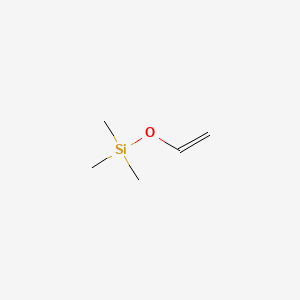
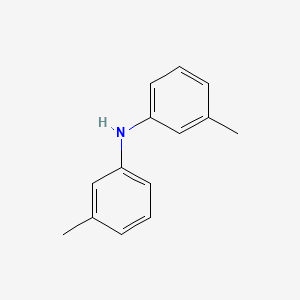

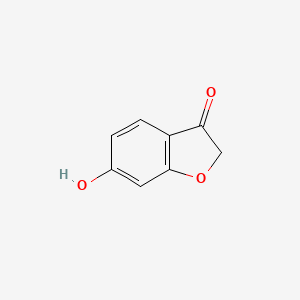
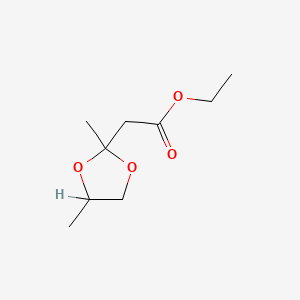
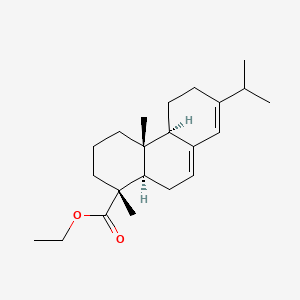
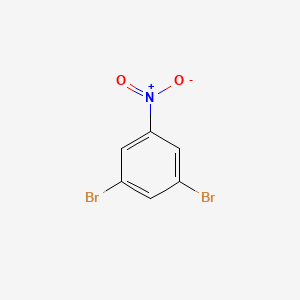
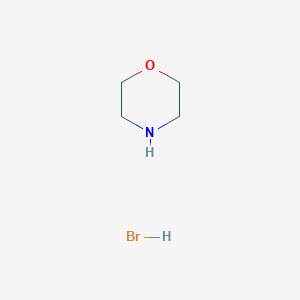
![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)


